molecular formula C7H6F3NO4 B12660762 5-Oxo-1-(trifluoroacetyl)proline CAS No. 46383-55-5

5-Oxo-1-(trifluoroacetyl)proline

Cat. No.: B12660762
CAS No.: 46383-55-5
M. Wt: 225.12 g/mol
InChI Key: OACPNTTXGYKMDU-UHFFFAOYSA-N
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Description

5-Oxo-1-(trifluoroacetyl)proline is an organic compound with the molecular formula C7H6F3NO4 It is a derivative of proline, a naturally occurring amino acid, and features a trifluoroacetyl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(trifluoroacetyl)proline typically involves the reaction of proline with trifluoroacetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification and isolation of the compound. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(trifluoroacetyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into other proline derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxo derivatives, while reduction can produce various proline-based compounds with different functional groups.

Scientific Research Applications

5-Oxo-1-(trifluoroacetyl)proline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(trifluoroacetyl)proline involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-(acetyl)proline: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    5-Oxo-1-(benzoyl)proline: Features a benzoyl group attached to the proline ring.

    5-Oxo-1-(methyl)proline: Contains a methyl group in place of the trifluoroacetyl group.

Uniqueness

5-Oxo-1-(trifluoroacetyl)proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

46383-55-5

Molecular Formula

C7H6F3NO4

Molecular Weight

225.12 g/mol

IUPAC Name

5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)

InChI Key

OACPNTTXGYKMDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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